molecular formula C19H17Br2NO5S B3025198 3-(3,5-Dibromo-4-hydroxybenzoyl)-2-ethyl-N,N-dimethylbenzofuran-6-sulfonamide CAS No. 765317-71-3

3-(3,5-Dibromo-4-hydroxybenzoyl)-2-ethyl-N,N-dimethylbenzofuran-6-sulfonamide

Cat. No.: B3025198
CAS No.: 765317-71-3
M. Wt: 531.2 g/mol
InChI Key: FEYGJZKVMASWJB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dibromo-4-hydroxybenzoyl)-2-ethyl-N,N-dimethylbenzofuran-6-sulfonamide involves multiple steps, starting with the preparation of 3,5-dibromo-4-hydroxybenzoic acid. This intermediate is then reacted with 2-ethylbenzofuran under specific conditions to form the desired compound. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dibromo-4-hydroxybenzoyl)-2-ethyl-N,N-dimethylbenzofuran-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(3,5-Dibromo-4-hydroxybenzoyl)-2-ethyl-N,N-dimethylbenzofuran-6-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-Dibromo-4-hydroxybenzoyl)-2-ethyl-N,N-dimethylbenzofuran-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of tyrosine-protein phosphatase non-receptor type 1, which plays a role in various cellular processes . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dibromo-4-hydroxybenzoyl)-2-ethyl-N,N-dimethylbenzofuran-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications .

Properties

IUPAC Name

3-(3,5-dibromo-4-hydroxybenzoyl)-2-ethyl-N,N-dimethyl-1-benzofuran-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Br2NO5S/c1-4-15-17(18(23)10-7-13(20)19(24)14(21)8-10)12-6-5-11(9-16(12)27-15)28(25,26)22(2)3/h5-9,24H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYGJZKVMASWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(O1)C=C(C=C2)S(=O)(=O)N(C)C)C(=O)C3=CC(=C(C(=C3)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Br2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Dibromo-4-hydroxybenzoyl)-2-ethyl-N,N-dimethylbenzofuran-6-sulfonamide
Reactant of Route 2
3-(3,5-Dibromo-4-hydroxybenzoyl)-2-ethyl-N,N-dimethylbenzofuran-6-sulfonamide
Reactant of Route 3
3-(3,5-Dibromo-4-hydroxybenzoyl)-2-ethyl-N,N-dimethylbenzofuran-6-sulfonamide
Reactant of Route 4
3-(3,5-Dibromo-4-hydroxybenzoyl)-2-ethyl-N,N-dimethylbenzofuran-6-sulfonamide
Reactant of Route 5
3-(3,5-Dibromo-4-hydroxybenzoyl)-2-ethyl-N,N-dimethylbenzofuran-6-sulfonamide
Reactant of Route 6
3-(3,5-Dibromo-4-hydroxybenzoyl)-2-ethyl-N,N-dimethylbenzofuran-6-sulfonamide

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